3-Methoxy-2-thiophenethanol
Description
Significance of Substituted Thiophene (B33073) Derivatives in Contemporary Organic and Materials Chemistry
Substituted thiophenes are a class of aromatic heterocyclic compounds that have become indispensable in various scientific and industrial fields. dergipark.org.tr Their five-membered ring structure, containing a sulfur atom, imparts unique electronic properties and reactivity, making them valuable building blocks in organic synthesis and materials science. dergipark.org.trderpharmachemica.com In organic synthesis, thiophene derivatives serve as crucial intermediates for creating complex molecules. mdpi.com Their reactivity, which can be likened to that of highly reactive benzene (B151609) derivatives, allows for a wide range of chemical transformations. dergipark.org.tr
In the realm of materials chemistry, the functionalization of thiophene has led to the development of materials with promising applications in electronics and photonics. researchgate.net These derivatives are integral components in the construction of organic semiconductors, which are utilized in devices like thin-film transistors and organic solar cells. researchgate.net The ability to tune the electronic and optical properties of thiophene-based materials through substitution makes them a focal point of interdisciplinary research, spanning from organic electronics to bioimaging. researchgate.net
Overview of Methoxy-Substituted Thiophene Structures in Academic Inquiry
The introduction of a methoxy (B1213986) group (–OCH₃) onto the thiophene ring significantly influences the molecule's electronic and structural characteristics, making these derivatives a subject of considerable academic interest. The methoxy group is a strong electron-donating group, which can alter the electron density of the thiophene ring and, consequently, its reactivity and physical properties. nih.govmdpi.com
Theoretical and experimental studies have shown that the presence of methoxy groups can impact the planarity of polythiophene structures, which is a critical factor for their application in electronic materials. acs.org For instance, density functional theory (DFT) calculations have indicated that methoxy substitution can favor a coplanar conformation between adjacent thiophene rings due to favorable sulfur-oxygen interactions. acs.org This planarity can, in turn, affect the material's energy gap and semiconducting properties. acs.org Furthermore, the position of the methoxy group on the thiophene ring can direct the regioselectivity of subsequent chemical reactions, such as acylation. cdnsciencepub.com The study of methoxy-substituted thiophenes is crucial for designing novel materials with tailored optoelectronic properties for applications like organic lasers and semiconductors. nih.govrsc.org
Research Landscape of Thiophenethanol Compounds and Their Analogs
Thiophenethanol compounds, characterized by a hydroxyethyl (B10761427) group attached to a thiophene ring, represent another important class of thiophene derivatives. These compounds and their analogs are investigated for their potential applications in various fields, including medicinal chemistry and materials science. For example, 2-Thiopheneethanol is utilized as an intermediate in the synthesis of antithrombotic agents. chemicalbook.com
The synthesis of thiophenethanol derivatives has been a subject of research, with various methods being developed to produce these compounds efficiently. cdnsciencepub.comgoogle.com Research in this area also extends to the development of polymers derived from thiophenethanol. For instance, poly(3-thiophenethanol) has been explored for modifying the surface of electrospun nanofibers for applications in neural tissue engineering, indicating the potential of these compounds in creating biocompatible and conductive materials. researchgate.netresearchgate.net The study of thiophenethanol and its analogs contributes to the broader understanding of how functional groups influence the properties and applications of thiophene-based molecules.
Academic Scope and Relevance of Investigating 3-Methoxy-2-thiophenethanol Chemistry
The compound this compound combines the structural features of both methoxy-substituted thiophenes and thiophenethanols. The academic investigation into its chemistry is driven by the desire to understand the interplay between the electron-donating methoxy group at the 3-position and the reactive ethanol (B145695) group at the 2-position of the thiophene ring.
The study of this compound holds potential for uncovering new synthetic methodologies and for the development of novel functional materials. The unique substitution pattern could lead to materials with distinct electronic, optical, and biological properties. For example, polymers derived from this monomer could exhibit interesting conductive or biocompatible characteristics, making them candidates for applications in flexible electronics or biomedical devices. mdpi.commdpi.com Therefore, the investigation of this compound chemistry represents a logical and scientifically valuable progression in the field of heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O2S |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-(3-methoxythiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2S/c1-9-6-3-5-10-7(6)2-4-8/h3,5,8H,2,4H2,1H3 |
InChI Key |
NZKSYTBYRBICLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 2 Thiophenethanol and Its Precursors
Strategies for Regioselective Functionalization of Thiophene (B33073) Rings
The thiophene ring is an aromatic heterocycle, and the reactivity of its carbon positions is not equivalent. The positions adjacent to the sulfur atom (C2 and C5) are significantly more reactive towards electrophilic substitution than the C3 and C4 positions due to the electron-donating nature of the sulfur heteroatom. This inherent reactivity difference is a key consideration in developing synthetic strategies.
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halogenated thiophenes).
Palladium-catalyzed direct arylation is a prominent method for functionalizing thiophene's C-H bonds. The primary challenge in this approach is controlling the regioselectivity, especially when multiple reactive C-H bonds are present. Research has demonstrated that by carefully selecting ligands, bases, and reaction conditions, it is possible to selectively target either the C2 or C3 position of the thiophene moiety. For instance, the use of specific phosphine ligands can influence the catalytic cycle of palladium, directing the functionalization to the less reactive C3 position when the C2 position is blocked. Sequential functionalization strategies, employing directing groups that can be switched "on" or "off" by changing reaction conditions like pH, provide access to polysubstituted thiophenes with high precision.
Building the thiophene ring from acyclic precursors is a fundamental strategy that often allows for the incorporation of desired substituents from the outset. Several named reactions are cornerstones of this approach.
The Paal-Knorr thiophene synthesis is a widely used method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.com This reaction proceeds through the cyclization and dehydration/sulfurization of the diketone to form the aromatic thiophene ring. derpharmachemica.com
Another important method is the Gewald aminothiophene synthesis , which provides access to 2-aminothiophene derivatives. This reaction involves the base-catalyzed condensation of a ketone or aldehyde with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.com While this specific method yields an amino-substituted thiophene, it exemplifies the principle of constructing the ring from open-chain precursors with embedded functionality.
These cyclization methods are advantageous for preparing thiophenes with substitution patterns that might be difficult to achieve through direct functionalization of the parent heterocycle.
Introduction of the Methoxy (B1213986) Moiety into Thiophene Architectures
The methoxy group in the target molecule is located at the C3 position, which is less reactive than the C2 position. Therefore, its introduction requires specific synthetic methods.
A common and effective method for introducing a methoxy group onto a thiophene ring is through a nucleophilic substitution reaction on a halogenated precursor. For the synthesis of 3-methoxythiophene (B46719), the starting material is typically 3-bromothiophene. This reaction is often a copper-catalyzed process where sodium methoxide acts as the nucleophile, displacing the bromide. The use of a catalyst like copper(I) bromide is crucial for the reaction to proceed efficiently.
Interactive Data Table: Conditions for Synthesis of 3-Methoxythiophene
| Parameter | Value | Reference |
| Starting Material | 3-Bromothiophene | rsc.org |
| Reagent | Sodium Methanolate Solution (30%) | rsc.org |
| Catalyst | Copper(I) Bromide (CuBr) | rsc.org |
| Ligand/Additive | PEG DME 250 | rsc.org |
| Temperature | 90 °C | rsc.org |
| Reaction Time | 10 hours | rsc.org |
| Yield | 91% | rsc.org |
This method provides a high-yield pathway to 3-methoxythiophene, a key precursor for the final target compound.
While the thiophene ring itself is planar and achiral, the concept of stereospecificity becomes relevant when synthesizing chiral derivatives of thiophene. The development of asymmetric synthetic strategies allows for the creation of thiophene-containing compounds with specific stereochemistry, which is crucial in medicinal chemistry and materials science. nih.gov
Asymmetric transformations of thiophenes can be achieved through several approaches:
Catalytic Asymmetric Dearomatization: This strategy breaks the aromaticity of the thiophene ring to create chiral, sp³-hybridized centers. Chiral catalysts, such as Brønsted acids or bases, can orchestrate this transformation to produce chiral spiranes and other complex structures with high enantioselectivity. rsc.orgresearchgate.net
Atroposelective Synthesis: When bulky substituents are present on the thiophene ring and an adjacent ring system, rotation around the connecting single bond can be restricted, leading to stable, axially chiral atropisomers. Catalytic methods can be employed to synthesize one enantiomer preferentially. researchgate.net
Functionalization with Chiral Auxiliaries: A chiral moiety can be appended to a substituent on the thiophene ring. For example, a chiral alcohol can be used to form an ether linkage, or a chiral amine can be used to form an amide, introducing a stereocenter into the molecule that can direct subsequent transformations.
Elaboration of the Ethanol (B145695) Side Chain
The final step in the synthesis of 3-Methoxy-2-thiophenethanol is the introduction of the 2-hydroxyethyl group at the C2 position of the 3-methoxythiophene precursor. The C2 position is the most acidic and reactive site on the 3-methoxythiophene ring, making it the preferred location for functionalization.
A highly effective and common method involves the following steps:
Lithiation: 3-methoxythiophene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The proton at the C2 position is selectively abstracted to form 2-lithio-3-methoxythiophene. This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
Reaction with Ethylene Oxide: The resulting organolithium intermediate is a potent nucleophile. It readily reacts with ethylene oxide in a ring-opening reaction.
Aqueous Workup: The reaction is quenched with an aqueous acid solution, which protonates the resulting alkoxide to yield the final product, this compound.
An alternative pathway, adapted from methods used to synthesize 2-thiopheneethanol, involves a palladium-catalyzed Heck reaction. This would require 2-bromo-3-methoxythiophene as a starting material, which would be reacted with an ethylene equivalent, followed by a selective reduction of the resulting vinyl group or related intermediate to the ethanol side chain. organic-chemistry.org
Strategies for Introducing the Hydroxyethyl (B10761427) Moiety
The introduction of a 2-hydroxyethyl group at the C2 position of the 3-methoxythiophene ring is a key transformation in the synthesis of this compound. Several synthetic strategies can be employed to achieve this, primarily involving the formation of a carbon-carbon bond at the C2 position followed by the establishment of the alcohol functionality.
One of the most direct methods for introducing a hydroxyethyl group onto an aromatic or heteroaromatic ring is through the reaction of an organometallic derivative with ethylene oxide. In the context of this compound synthesis, this would involve the generation of a Grignard reagent or an organolithium species at the C2 position of 3-methoxythiophene. The synthesis would commence with the deprotonation or halogen-metal exchange of a suitable 3-methoxythiophene precursor. For instance, treatment of 3-methoxythiophene with a strong base like n-butyllithium would generate 3-methoxy-2-lithiothiophene. This nucleophilic intermediate can then undergo a ring-opening reaction with ethylene oxide. The reaction proceeds via a nucleophilic attack of the thienyl anion on one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired this compound. This method is advantageous as it introduces the complete two-carbon alcohol side chain in a single step. vedantu.com
An alternative, two-step approach involves the introduction of a vinyl group at the C2 position, followed by its conversion to a hydroxyethyl group. The Mizoroki-Heck reaction is a powerful tool for this purpose, enabling the palladium-catalyzed coupling of a halo-thiophene with ethylene. libretexts.org Starting with 2-bromo-3-methoxythiophene, a Heck reaction with ethylene gas, in the presence of a palladium catalyst and a base, would yield 2-vinyl-3-methoxythiophene. The subsequent conversion of the vinyl group to a primary alcohol can be achieved through hydroboration-oxidation. This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the hydroxyl group is placed on the terminal carbon of the original double bond. wikipedia.orglibretexts.orgmasterorganicchemistry.com The hydroboration step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH3-THF), across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base. masterorganicchemistry.comchemistrytalk.org
| Strategy | Precursor | Key Reactions | Advantages | Disadvantages |
| Grignard/Organolithium Reaction | 3-Methoxythiophene | Metalation, Reaction with Ethylene Oxide | One-step introduction of the hydroxyethyl group | Requires handling of pyrophoric organolithium reagents |
| Heck Reaction and Hydroboration-Oxidation | 2-Bromo-3-methoxythiophene | Mizoroki-Heck reaction, Hydroboration-Oxidation | Milder conditions for C-C bond formation | Two-step process, requires handling of ethylene gas |
Reduction Pathways of Acetylthiophenes to Thiophenethanols
An alternative synthetic route to thiophenethanols involves the reduction of the corresponding acetylthiophene. For the synthesis of this compound, the precursor would be 1-(3-methoxythiophen-2-yl)ethan-1-one. This acetylthiophene can be prepared via Friedel-Crafts acylation of 3-methoxythiophene with acetyl chloride or acetic anhydride (B1165640), typically using a Lewis acid catalyst. tsijournals.comgoogle.comacs.orggoogle.com
Once the 2-acetyl-3-methoxythiophene is obtained, the ketone functionality can be reduced to the corresponding alcohol using a variety of reducing agents. A common and selective method for the reduction of ketones to secondary alcohols is the use of sodium borohydride (NaBH4). wikipedia.orgdigitellinc.comvt.edu This reagent is known for its mildness and high chemoselectivity for aldehydes and ketones over other functional groups like esters or amides. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at or below room temperature. The borohydride anion (BH4-) delivers a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated during workup to yield the alcohol. ecochem.com.coorganic-chemistry.org
Catalytic hydrogenation is another viable method for the reduction of acetylthiophenes. This process involves the use of hydrogen gas (H2) in the presence of a metal catalyst. researchgate.netmdpi.comnih.govrsc.org Common catalysts for ketone hydrogenation include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel. The reaction is typically performed under pressure in a suitable solvent. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can be optimized to achieve high yields and selectivity. For instance, palladium-based catalysts are often effective for the hydrogenation of ketones without affecting the thiophene ring. researchgate.net
| Reduction Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH4), Methanol/Ethanol | 0°C to room temperature | Mild, selective, easy to handle | Generates stoichiometric waste |
| Catalytic Hydrogenation | Hydrogen gas (H2), Metal catalyst (e.g., Pd/C) | Elevated pressure and temperature | High atom economy, catalyst can be recycled | Requires specialized high-pressure equipment |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be designed using either a convergent or a divergent approach, each with its own strategic advantages.
In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to create a variety of structurally related compounds. In the context of this compound, a divergent approach might start with 3-methoxythiophene. This common precursor could then be subjected to various functionalization reactions at the C2 position. For instance, Friedel-Crafts acylation would lead to 2-acetyl-3-methoxythiophene, which upon reduction yields the target alcohol. Alternatively, bromination of 3-methoxythiophene would provide 2-bromo-3-methoxythiophene, a versatile intermediate. From this brominated compound, one could proceed with a Heck reaction to introduce a vinyl group, or perform a halogen-metal exchange followed by reaction with ethylene oxide. This divergent strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.
Process Optimization and Scalability Considerations in this compound Synthesis
Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful consideration of process optimization and scalability to ensure safety, efficiency, and cost-effectiveness. derpharmachemica.compharmaguideline.com
For synthetic routes involving Grignard or organolithium reagents, such as the reaction with ethylene oxide, scalability presents challenges related to the handling of highly reactive and often pyrophoric reagents. vedantu.comresearchgate.netdoubtnut.comacs.org Optimization would focus on temperature control, as these reactions are often highly exothermic. The use of flow chemistry can offer significant advantages in this regard, allowing for better heat management and safer handling of hazardous intermediates. researchgate.net Solvent choice is also critical, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being common, but their safe handling on a large scale is paramount.
In the case of palladium-catalyzed reactions like the Heck coupling, a key optimization parameter is the catalyst loading. libretexts.orgchemrxiv.orgresearchgate.net Minimizing the amount of expensive palladium catalyst is crucial for economic viability. This can be achieved by screening different ligands and reaction conditions to maximize catalyst turnover number and turnover frequency. The recovery and recycling of the palladium catalyst is another important consideration for large-scale production. The choice of base and solvent also plays a significant role in reaction efficiency and ease of product purification.
For reduction reactions, such as the sodium borohydride reduction of 2-acetyl-3-methoxythiophene, process optimization would involve minimizing the excess of the reducing agent and controlling the reaction temperature to prevent side reactions. wikipedia.org While sodium borohydride is relatively inexpensive, reducing its usage improves the process mass intensity. For catalytic hydrogenation, optimizing the catalyst, solvent, hydrogen pressure, and temperature is essential for achieving high conversion and selectivity. The reusability of the catalyst is a key factor in the economic feasibility of this method on an industrial scale.
Chemical Reactivity and Transformation Pathways of 3 Methoxy 2 Thiophenethanol
Reactions Involving the Hydroxyl Functionality
The primary alcohol of the ethanol (B145695) moiety is a versatile site for various chemical modifications, including the formation of ethers and esters, as well as oxidation and reduction reactions.
The hydroxyl group of 3-Methoxy-2-thiophenethanol can be converted into an ether through several standard synthetic methods. The Williamson ether synthesis, a classical and widely used method, involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then undergoes an SN2 reaction with a suitable organohalide.
The reaction is typically carried out by first treating the alcohol with a strong base, such as sodium hydride (NaH), to generate the sodium alkoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
Table 1: Representative Etherification Reactions
| Alkylating Agent | Base | Solvent | Expected Product |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 2-(2-Methoxyethyl)-3-methoxythiophene |
| Ethyl Bromide (CH₃CH₂Br) | Potassium Hydride (KH) | Dimethylformamide (DMF) | 2-(2-Ethoxyethyl)-3-methoxythiophene |
| Benzyl Bromide (BnBr) | Sodium Hydroxide (NaOH) | Dichloromethane (B109758) (DCM) | 2-(2-(Benzyloxy)ethyl)-3-methoxythiophene |
Esterification of the primary hydroxyl group is another fundamental transformation, often employed to create derivatives with altered physical properties or to install a protecting group. This can be achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides.
Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, is a common approach. Alternatively, for a more rapid and often higher-yielding reaction, an acyl chloride or anhydride (B1165640) can be used in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). This base serves to neutralize the hydrogen chloride or carboxylic acid byproduct generated during the reaction.
Table 2: Common Esterification and Derivatization Reactions
| Acylating Agent | Catalyst / Base | Expected Product |
| Acetic Anhydride | Pyridine | 2-(3-Methoxythiophen-2-yl)ethyl acetate (B1210297) |
| Benzoyl Chloride | Triethylamine (Et₃N) | 2-(3-Methoxythiophen-2-yl)ethyl benzoate |
| Acetic Acid | Sulfuric Acid (H₂SO₄) | 2-(3-Methoxythiophen-2-yl)ethyl acetate |
The primary alcohol of the ethanol side chain is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, will typically yield the corresponding aldehyde, (3-methoxythiophen-2-yl)acetaldehyde.
The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will result in the complete oxidation of the primary alcohol to a carboxylic acid, yielding (3-methoxythiophen-2-yl)acetic acid. The oxidation of thiophene (B33073) derivatives must be handled with care, as the thiophene ring itself can be sensitive to strong oxidants. semanticscholar.org
Reduction of the ethanol side chain itself is not a common transformation, as it is already in a reduced state. However, the hydroxyl group could be converted to a leaving group (e.g., a tosylate) and subsequently removed via reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield 2-ethyl-3-methoxythiophene, although this is a more indirect pathway.
Electrophilic Aromatic Substitution on the Thiophene Ring System
The 3-methoxythiophene (B46719) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgdalalinstitute.com The methoxy (B1213986) group at the C3 position is a powerful activating group and directs incoming electrophiles primarily to the C2 and C5 positions. Since the C2 position is already substituted with the ethanol side chain, electrophilic attack is strongly directed to the C5 position.
Halogenation of the 3-methoxythiophene ring in this compound is expected to occur with high regioselectivity at the C5 position. jcu.edu.au This is due to the strong activating and directing effect of the C3-methoxy group. Mild halogenating agents are typically sufficient for these transformations.
For bromination, N-bromosuccinimide (NBS) in a solvent like THF or acetonitrile (B52724) is commonly used. jcu.edu.au Similarly, N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be employed for chlorination and iodination, respectively. jcu.edu.au These reactions generally proceed under mild conditions and provide the 5-halo derivative in good yield.
Table 3: Regioselective Halogenation of this compound
| Halogenating Agent | Solvent | Expected Major Product |
| N-Bromosuccinimide (NBS) | Acetonitrile | 5-Bromo-3-methoxy-2-thiophenethanol |
| N-Chlorosuccinimide (NCS) | Tetrahydrofuran (THF) | 5-Chloro-3-methoxy-2-thiophenethanol |
| N-Iodosuccinimide (NIS) | Acetic Acid | 5-Iodo-3-methoxy-2-thiophenethanol |
Friedel-Crafts acylation is a key carbon-carbon bond-forming reaction that can be performed on the electron-rich thiophene ring. google.comlibretexts.org For this compound, acylation is predicted to occur at the C5 position. The reaction typically involves an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). google.com
The choice of catalyst and reaction conditions can be critical to avoid polymerization or degradation of the sensitive thiophene ring. The hydroxyl group in the side chain may need to be protected (e.g., as a silyl (B83357) ether or acetate ester) prior to acylation to prevent it from reacting with the Lewis acid or acylating agent.
Table 4: Representative C5-Acylation Reactions
| Acylating Agent | Lewis Acid Catalyst | Expected Product (after deprotection) |
| Acetyl Chloride | Aluminum Chloride (AlCl₃) | 1-(5-(2-Hydroxyethyl)-4-methoxythiophen-2-yl)ethan-1-one |
| Acetic Anhydride | Tin(IV) Chloride (SnCl₄) | 1-(5-(2-Hydroxyethyl)-4-methoxythiophen-2-yl)ethan-1-one |
| Benzoyl Chloride | Iron(III) Chloride (FeCl₃) | (5-(2-Hydroxyethyl)-4-methoxythiophen-2-yl)(phenyl)methanone |
Sulfonation and Nitration of Substituted Thiophenes
Electrophilic aromatic substitution reactions, such as sulfonation and nitration, on the this compound ring are expected to be directed by the powerful activating effect of the 3-methoxy group. Thiophenes are generally more reactive than benzene (B151609) towards electrophilic substitution. stackexchange.com
Sulfonation: Sulfonation of thiophenes can be achieved using various reagents, including sulfur trioxide (SO3) in the presence of a strong acid like sulfuric acid (H2SO4). masterorganicchemistry.comchemithon.com For this compound, the directing effect of the methoxy group would favor substitution at the C5 position (para to the methoxy group), which is typically the most reactive site in 3-substituted thiophenes.
Nitration: The nitration of thiophenes requires milder conditions than benzene due to the higher reactivity of the thiophene ring. stackexchange.com Reagents such as nitric acid in acetic anhydride are often employed to avoid oxidative degradation of the ring. stackexchange.com Similar to sulfonation, the nitro group is expected to be introduced predominantly at the C5 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Sulfonation | SO₃/H₂SO₄ | 3-Methoxy-2-(2-hydroxyethyl)thiophene-5-sulfonic acid |
Nucleophilic Substitution and Addition Reactions
The opportunities for nucleophilic reactions on this compound primarily involve the hydroxyl group of the side chain, as the electron-rich thiophene ring is not susceptible to nucleophilic aromatic substitution (SNAr) without the presence of strong electron-withdrawing groups. nih.govresearchgate.netnih.gov
The primary alcohol of the 2-hydroxyethyl group can undergo typical alcohol reactions. For instance, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution by a wide range of nucleophiles.
Potential Nucleophilic Substitution Pathways:
Conversion to Alkyl Halide: Reaction with reagents like SOCl₂ or PBr₃ would convert the alcohol to the corresponding chloride or bromide.
Conversion to Tosylate: Reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine would yield the tosylate.
Subsequent Substitution: The resulting alkyl halide or tosylate would be a versatile intermediate for introducing various functional groups via SN2 reactions.
There are no indications from the available data that the thiophene ring itself would undergo nucleophilic substitution under standard conditions.
Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and thiophene derivatives are common substrates in these transformations. acs.orgmdpi.comrsc.orgnih.govjcu.edu.au To make this compound amenable to cross-coupling, it would first need to be functionalized, typically by introducing a halogen at a specific position on the thiophene ring.
Assuming halogenation (e.g., bromination or iodination) at the C5 position, the resulting 5-halo-3-methoxy-2-thiophenethanol could participate in a variety of cross-coupling reactions.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of a 5-Halo-3-methoxy-2-thiophenethanol Derivative
| Reaction Name | Catalyst | Coupling Partner | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst | Organoboron reagent | C-C |
| Stille Coupling | Pd catalyst | Organotin reagent | C-C |
| Heck Coupling | Pd catalyst | Alkene | C-C |
| Sonogashira Coupling | Pd/Cu catalyst | Terminal alkyne | C-C |
These reactions would allow for the introduction of a wide array of aryl, vinyl, alkynyl, and amino substituents at the C5 position of the thiophene ring, highlighting the synthetic utility of this scaffold.
Intramolecular Rearrangements and Cyclization Strategies
The 2-(2-hydroxyethyl) side chain of this compound provides a handle for intramolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems. nih.govresearchgate.netnih.govresearchgate.net
One plausible pathway would be an acid-catalyzed dehydration of the alcohol to form a vinylthiophene intermediate, which could then potentially undergo further reactions. A more direct cyclization could involve the intramolecular attack of the hydroxyl group onto an activated position of the thiophene ring, although this would likely require harsh conditions or specific catalytic systems.
Another strategy would involve the conversion of the alcohol to a different functional group that is more prone to cyclization. For example, conversion to an amine followed by reaction with a suitable electrophile could lead to the formation of a thienopyridine or a similar fused system.
Advanced Derivatives and Conjugates of 3 Methoxy 2 Thiophenethanol
Design and Synthesis of Structurally Modified Thiophenethanol Analogs
The exploration of structural isomers and analogues of 3-Methoxy-2-thiophenethanol allows for a systematic investigation of structure-activity relationships. Methodologies for the synthesis of these compounds often draw from established principles in thiophene (B33073) chemistry.
The synthesis of positional isomers of disubstituted thiophenes is a subject of considerable interest in medicinal and materials chemistry. The biological or physical properties of thiophene derivatives can be significantly influenced by the substitution pattern on the thiophene ring. For instance, studies on N-(substituted-thienyl)carboxamides have demonstrated that different positional isomers exhibit markedly different fungicidal activities nih.gov.
Several synthetic strategies can be employed to access positional isomers of this compound. These include:
Regioselective synthesis of 3,4-disubstituted thiophenes: An intermolecular cycloaddition–cycloreversion reaction between disubstituted acetylenes and a thiazole (B1198619) derivative can yield 3,4-disubstituted thiophenes. Subsequent regiospecific mono-ipso-iodination and palladium-catalyzed reactions can then be used to introduce different substituents at the 3 and 4 positions, providing a route to unsymmetrically 3,4-disubstituted thiophenes acs.org.
Synthesis of 2,4- and 2,5-disubstituted thiophenes: Various synthetic methods are available for the preparation of 2,4- and 2,5-disubstituted thiophenes, often involving metal-free thioannulation approaches or transition metal-catalyzed cross-coupling reactions mdpi.combenicewiczgroup.com. The choice of synthetic route can be guided by the desired substitution pattern and the nature of the substituents.
Divergent synthesis of positional isomeric chromophores: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been utilized to synthesize a series of positional isomeric thiophene-based chromophores where thiophene moieties are connected by different π-conjugated bridges orgchemres.org.
These general strategies can be adapted for the synthesis of positional isomers of this compound, such as moving the methoxy (B1213986) and ethanol (B145695) groups to different positions on the thiophene ring.
Skeletal isomers, where the core thiophene ring is replaced by another heterocyclic system, can also be envisioned. For example, thieno[3,2-b]indole derivatives, which are isosteres of carbazole, have been synthesized via site-selective Suzuki–Miyaura coupling followed by a two-fold palladium-catalyzed C–N coupling google.com.
Table 1: Potential Positional Isomers of this compound and General Synthetic Approaches
| Isomer Name | Potential Synthetic Approach | Key Features of Synthesis |
| 4-Methoxy-2-thiophenethanol | Regioselective functionalization of a 2,4-disubstituted thiophene precursor. | Requires careful control of regioselectivity during functionalization steps. |
| 5-Methoxy-2-thiophenethanol | Starting from a 2,5-disubstituted thiophene intermediate. | Often more straightforward due to the higher reactivity of the 2 and 5 positions of the thiophene ring. |
| 2-Methoxy-3-thiophenethanol | Synthesis would likely involve the construction of the thiophene ring with the desired substitution pattern already in place. | Ring formation reactions such as the Gewald or Fiesselmann synthesis could be adapted. |
| 4-Methoxy-3-thiophenethanol | Can be approached via the functionalization of a 3,4-disubstituted thiophene. | Intermolecular cycloaddition-cycloreversion strategies are relevant here. |
.
The synthesis of homologous series of thiophene derivatives, for example by varying the length of an alkyl chain, is a common strategy to fine-tune the physicochemical properties of a molecule. Studies on polythiophenes with fluoro-aryl side units have shown that the length of the alkyl chains is a key factor in determining molecular conformation and ordering rsc.orgorganic-chemistry.org.
For this compound, homologous analogs could be prepared by:
Extending the ethanol side chain: Standard chain extension methodologies, such as homologation of a carboxylic acid precursor followed by reduction, could be employed.
Varying the methoxy group: The methoxy group could be replaced with longer alkoxy chains (ethoxy, propoxy, etc.) through Williamson ether synthesis on a corresponding 3-hydroxythiophene precursor.
Heteroatom-substituted analogs, where a carbon atom in a side chain or the thiophene ring itself is replaced by another atom (e.g., nitrogen, oxygen), can lead to significant changes in electronic properties and biological activity. For instance, nitro-substituted thiophene trimers are often synthesized as intermediates for the preparation of amino-substituted derivatives eurjchem.com. The introduction of a nitrogen atom can be achieved through various synthetic methods, including those for preparing thienoindole analogs google.com.
Table 2: Examples of Homologous and Heteroatom-Substituted Analogs of this compound
| Analog Type | Example Structure | Potential Synthetic Strategy |
| Homologous (Side Chain) | 3-(3-Methoxy-2-thienyl)propan-1-ol | Grignard reaction of a 2-thienylmagnesium bromide with an appropriate epoxide, followed by methylation of the hydroxyl group on the ring. |
| Homologous (Alkoxy Group) | 3-Ethoxy-2-thiophenethanol | Williamson ether synthesis using 3-hydroxy-2-thiophenethanol and ethyl iodide. |
| Heteroatom-Substituted (Side Chain) | 2-(3-Methoxy-2-thienyl)-2-aminoethanol | Synthesis from a corresponding α-bromoketone precursor followed by amination. |
| Heteroatom-Substituted (Ring) | 5-Amino-3-methoxy-2-thiophenethanol | Introduction of a nitro group at the 5-position followed by reduction. |
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Functionalized Ester and Ether Derivatives with Extended Architectures
The hydroxyl group of this compound provides a convenient handle for the synthesis of a variety of functionalized derivatives, including esters and ethers with extended molecular architectures.
Sulfonate esters are important synthetic intermediates as they are excellent leaving groups in nucleophilic substitution and elimination reactions. They are also found in a number of biologically active molecules. The synthesis of sulfonate esters typically involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base libretexts.org. A variety of synthetic routes exist for the preparation of sulfonate esters, including environmentally benign approaches using aqueous bases libretexts.org.
For this compound, the corresponding sulfonate esters can be prepared by reacting the alcohol with various sulfonyl chlorides, such as tosyl chloride, mesyl chloride, or besyl chloride, in the presence of a suitable base like pyridine (B92270) or triethylamine (B128534).
Table 3: Common Sulfonate Esters of this compound
| Sulfonate Ester | Sulfonylating Agent | Reaction Conditions |
| 2-(3-Methoxy-2-thienyl)ethyl 4-methylbenzenesulfonate (B104242) (Tosylat) | p-Toluenesulfonyl chloride | Pyridine or triethylamine as base, dichloromethane (B109758) as solvent. |
| 2-(3-Methoxy-2-thienyl)ethyl methanesulfonate (B1217627) (Mesylate) | Methanesulfonyl chloride | Triethylamine as base, dichloromethane as solvent. |
| 2-(3-Methoxy-2-thienyl)ethyl benzenesulfonate (B1194179) (Besylate) | Benzenesulfonyl chloride | Pyridine as base, dichloromethane as solvent. |
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These sulfonate esters can then be used to introduce a variety of other functional groups through nucleophilic substitution reactions, further expanding the library of accessible derivatives.
The Williamson ether synthesis is a widely used and versatile method for the preparation of both symmetrical and unsymmetrical ethers. This reaction involves the reaction of an alkoxide with a primary alkyl halide researchgate.net. Catalytic versions of the Williamson ether synthesis have been developed for the production of alkyl aryl ethers at high temperatures ulisboa.pt. For more complex ethers where the Williamson synthesis may not be viable, alternative strategies such as epoxide opening can be employed researchgate.net.
Complex alkyl and aryl ether conjugates of this compound can be synthesized by reacting the corresponding alkoxide with a variety of alkyl or aryl halides. The alkoxide can be generated by treating this compound with a strong base such as sodium hydride.
Table 4: Examples of Complex Ether Conjugates of this compound
| Ether Conjugate | Reactants | General Synthetic Method |
| 2-(2-(3-Methoxy-2-thienyl)ethoxy)ethanol | 2-(3-Methoxy-2-thienyl)ethanol, 2-chloroethanol | Williamson ether synthesis |
| 1-(2-(3-Methoxy-2-thienyl)ethoxy)-4-nitrobenzene | 2-(3-Methoxy-2-thienyl)ethanol, 1-fluoro-4-nitrobenzene | Nucleophilic aromatic substitution |
| Poly(ethylene glycol) conjugate of this compound | 2-(3-Methoxy-2-thienyl)ethanol, tosylated poly(ethylene glycol) | Williamson ether synthesis |
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The synthesis of such conjugates allows for the incorporation of the this compound moiety into larger molecular architectures, potentially imparting new properties or functionalities.
Conjugation with Inorganic Frameworks and Hybrid Systems
The integration of organic molecules with inorganic materials can lead to hybrid systems with unique and often enhanced properties. Thiophene derivatives have been successfully incorporated into inorganic frameworks such as metal-organic frameworks (MOFs) and silica-based materials.
Thiophene-functionalized MOFs have been synthesized and investigated for applications in gas adsorption, separation, and catalysis acs.orgnih.gov. The thiophene moiety can be introduced as part of the organic linker used to construct the MOF. For example, thiophene-containing dicarboxylate ligands have been used to construct zinc- and cadmium-based MOFs acs.org. The incorporation of thiophene groups into the MOF structure has been shown to enhance photocatalytic activity for the degradation of organic pollutants nih.gov.
Hybrid polythiophene-silica materials have also been prepared. One approach involves the hydrolysis and polycondensation of a silylated-thiophene bifunctional precursor, followed by oxidative polymerization of the thiophene units. This method allows for the formation of a lamellar polymer-silica structure. Another strategy involves the synthesis of thiophene-bridged periodic mesoporous organosilicas (PMOs) from a 2,5-bis(triethoxysilyl)thiophene (B1283674) precursor. Furthermore, poly(thiophene)s have been surface-grafted to thiol-modified silicon dioxide wafers using thiol-ene click chemistry.
While direct conjugation of this compound to an inorganic framework has not been explicitly reported, its functional groups offer potential anchoring points. The hydroxyl group could be used to form an ester or ether linkage with a functionalized inorganic surface. Alternatively, the thiophene ring could be functionalized with a group capable of coordinating to a metal center in a MOF or forming a covalent bond with a silica (B1680970) surface.
Table 5: Potential Strategies for Conjugating this compound to Inorganic Frameworks
| Inorganic Framework | Conjugation Strategy | Required Functionalization of this compound |
| Metal-Organic Framework (MOF) | Incorporation as a functionalized linker | Synthesis of a dicarboxylic acid derivative of this compound. |
| Silica (SiO2) | Surface grafting via silanization | Reaction of the hydroxyl group with an isocyanate-functionalized silane (B1218182) coupling agent. |
| Gold Nanoparticles | Self-assembly via thiol linkage | Conversion of the hydroxyl group to a thiol group. |
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The development of such hybrid systems could lead to new materials with applications in catalysis, sensing, and electronics.
Covalent and Non-Covalent Hybrid Systems Based on this compound Moieties
Beyond cyclotriphosphazene (B1200923) derivatives, this compound can be a building block for a variety of covalent and non-covalent hybrid systems.
Covalent Hybrid Systems:
Covalent hybrid systems can be formed by leveraging the reactivity of the hydroxyl group. For instance, esterification or etherification reactions can be used to link the this compound moiety to other organic or inorganic components. Polymerization is another route to covalent hybrid systems. The thiophene ring itself can be polymerized electrochemically or through chemical oxidation, leading to polythiophene derivatives with the 3-methoxy-2-ethanol side chain.
| Type of Covalent Linkage | Potential Reactant | Resulting Hybrid System |
| Ester | Acryloyl chloride, methacryloyl chloride | Polymerizable monomers for acrylic polymers |
| Ether | Epoxides, alkyl halides | Functionalized ethers with tailored properties |
| Urethane | Diisocyanates | Polyurethanes incorporating thiophene moieties |
| Polymer (via thiophene) | Oxidative polymerization (e.g., with FeCl₃) | Poly(this compound) |
This table provides illustrative examples of potential covalent hybrid systems.
Non-Covalent Hybrid Systems:
Non-covalent interactions, such as hydrogen bonding and π-π stacking, can drive the self-assembly of this compound into ordered supramolecular structures. The hydroxyl group is a prime candidate for forming hydrogen bonds, which can lead to the formation of chains, sheets, or more complex three-dimensional networks. The thiophene rings can engage in π-π stacking, further stabilizing these assemblies.
The interplay of these non-covalent forces can be influenced by factors such as solvent polarity and temperature. The resulting self-assembled structures can exhibit interesting properties, such as liquid crystallinity or the ability to form gels. The study of these non-covalent systems is crucial for understanding how molecular design can be used to control macroscopic properties. Research on thiophene derivatives has shown their ability to form self-assembled monolayers on surfaces, a property that could be explored for this compound as well. nih.gov
Polymeric and Supramolecular Architectures Incorporating 3 Methoxy 2 Thiophenethanol Moieties
Polymerization of Thiophenethanol Monomers
The synthesis of polymers from thiophenethanol monomers, including 3-methoxy-2-thiophenethanol, can be achieved through various polymerization techniques developed for thiophene (B33073) derivatives. The choice of method significantly influences the resulting polymer's properties, such as molecular weight, regioregularity, and conductivity.
Electrochemical polymerization is a powerful method for synthesizing conducting polymer films directly onto an electrode surface. The process involves the oxidation of the monomer at an applied potential in a solution containing an electrolyte. For thiophene derivatives, this typically requires a potential of at least 1.6 volts versus a saturated calomel electrode (SCE). google.com
The mechanism begins with the oxidation of the monomer to form a radical cation. These radical cations then couple, eliminating protons to form dimers, which are subsequently oxidized and coupled with other radical cations to propagate the polymer chain. The resulting polymer, in its oxidized (doped) state, precipitates onto the electrode surface as a conductive film. The rate of polymerization and the quality of the resulting polymer can be significantly enhanced by introducing a small amount of bithiophene or terthiophene, which lowers the required applied potential. google.comdtic.mil
Key parameters that control the electrochemical polymerization process include:
Applied Potential: Higher potentials generally increase the polymerization rate but can also lead to over-oxidation and degradation of the polymer. dtic.mil
Solvent and Electrolyte: The choice of solvent and supporting electrolyte affects the solubility of the monomer and the conductivity of the solution, influencing the morphology and properties of the polymer film.
Monomer Concentration: Higher concentrations can lead to faster film growth.
This technique offers the advantage of creating well-adhered, uniform films with controlled thickness, which is beneficial for applications in sensors and electronic devices.
Chemical oxidative polymerization is one of the most common, scalable, and cost-effective methods for synthesizing polythiophenes. scielo.brresearchgate.net This technique employs a chemical oxidizing agent, most commonly anhydrous ferric chloride (FeCl₃), to initiate the polymerization in an organic solvent like chloroform or dichloromethane (B109758). scielo.brscielo.brmdpi.com
The proposed mechanism involves the oxidation of the thiophene monomer by Fe³⁺ ions to form radical cations. researchgate.netmdpi.com These radicals then undergo coupling to form dimers and subsequently longer polymer chains. mdpi.com The reaction is typically terminated by precipitation with an alcohol, such as methanol. scielo.br
Several factors critically influence the outcome of the polymerization and the final polymer properties:
| Parameter | Influence on Polymer Properties |
| Oxidant-to-Monomer Ratio | Affects the molecular weight, yield, and degree of doping of the final polymer. mdpi.com |
| Solvent | The choice of solvent (e.g., chloroform vs. dichloromethane) can significantly impact the polymer's molecular weight. scielo.br |
| Reaction Temperature & Time | Controls the rate of polymerization and can affect the regioregularity and molecular weight of the polymer. |
| Order of Reagent Addition | The method of addition (e.g., adding the oxidant to the monomer or vice versa) can impact the molecular weight, particularly for ether-substituted polythiophenes. nih.gov |
This method is versatile and has been successfully used to synthesize various 3-substituted polythiophenes, including poly(3-thiopheneethanol). scielo.br
To achieve greater control over polymer architecture, molecular weight, and dispersity, controlled or "living" polymerization techniques have been developed for conjugated polymers. rsc.org Unlike conventional methods where chain termination is prevalent, these strategies suppress termination, allowing polymer chains to grow at a constant rate. mdpi.com
For polythiophenes, catalyst-transfer polycondensation (CTP) methods, such as Grignard Metathesis (GRIM) polymerization, represent a major advancement. These chain-growth polymerizations allow for the synthesis of well-defined, regioregular poly(3-alkylthiophene)s with precise control over the degree of polymerization and end-group functionality. rsc.org
Other controlled radical polymerization techniques, while less common for thiophenes, include:
Atom Transfer Radical Polymerization (ATRP)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization
Nitroxide-Mediated Polymerization (NMP) mdpi.com
These methods provide powerful tools for creating complex polymer architectures, such as block copolymers, which are difficult to achieve with conventional oxidative methods. However, their application can be more sensitive to the electronic properties and chemical structure of the monomer compared to simple thiophenes. rsc.org
Design and Synthesis of Conducting Polymers Derived from this compound
The specific structure of this compound, with its electron-donating methoxy (B1213986) group and functional ethanol (B145695) side chain, provides a unique monomer for designing novel conducting polymers.
While direct reports on the synthesis of poly(this compound) are scarce, its synthesis can be effectively guided by established procedures for structurally similar polymers, such as poly(3-thiophenemethanol) (PTM) and poly(3-thiophenethanol) (PTE). scielo.br These polymers have been successfully synthesized via chemical oxidative polymerization using ferric chloride (FeCl₃) as the oxidant in a chloroform suspension. scielo.br
Following this analogy, the synthesis of poly(this compound) would involve the slow addition of a solution of the monomer to a suspension of FeCl₃ in an appropriate solvent under an inert atmosphere. The reaction would proceed for several hours before being quenched by the addition of methanol to precipitate the polymer. The resulting dark powder would then be purified to remove residual monomer and oxidant. scielo.br
Structural control, particularly regioregularity (the specific orientation of side chains along the polymer backbone), is crucial as it directly impacts the polymer's electronic properties and ability to self-assemble. While oxidative polymerization with FeCl₃ typically yields polymers with moderate regioregularity, controlled polymerization methods like GRIM would offer superior control, leading to highly regioregular materials with enhanced charge carrier mobility. rsc.org
The introduction of an alkoxy substituent, such as the methoxy group in this compound, has a profound and predictable influence on the properties of the resulting polythiophene. researchgate.netacs.org
Solubility: The presence of flexible side chains, including those with ether linkages, generally improves the solubility of polythiophenes in common organic solvents. researchgate.net This enhanced solubility is critical for solution-based processing techniques like spin-coating, which are used to fabricate thin films for electronic devices. nih.gov
Electronic Band Gap: Alkoxy groups are strong electron-donating groups. researchgate.netacs.org Their presence on the thiophene ring increases the energy of the highest occupied molecular orbital (HOMO) of the polymer. This has two primary effects:
Lower Oxidation Potential: The polymer is more easily oxidized, which can improve the stability of its conducting (doped) state. researchgate.net
Reduced Band Gap: The energy difference between the HOMO and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in a red-shift in the polymer's optical absorption spectrum, meaning it absorbs light at longer wavelengths. acs.orgmdpi.com
This ability to tune the band gap is essential for applications in organic photovoltaics, where absorbing a broader portion of the solar spectrum is desirable. acs.org
The table below summarizes the general effects of alkoxy substituents compared to the more common alkyl substituents on polythiophene properties.
| Property | Poly(3-alkylthiophene) (e.g., P3HT) | Poly(3-alkoxythiophene) | Scientific Rationale |
| Solubility | Good in nonpolar organic solvents | Generally improved solubility | The polar ether linkage in the alkoxy group can increase interaction with a wider range of solvents. researchgate.netresearchgate.net |
| Oxidation Potential | Baseline | Lower | The electron-donating nature of the oxygen atom raises the HOMO energy level, making electron removal easier. researchgate.net |
| Electronic Band Gap | Typically 2.0 - 2.2 eV | Lower | The raised HOMO level reduces the HOMO-LUMO gap, leading to a red-shift in absorption. acs.orgmdpi.com |
| Absorption Maximum (λmax) | Shorter wavelength (e.g., ~450 nm in solution for P3HT) | Longer wavelength (red-shifted) | A smaller band gap corresponds to absorption of lower-energy photons. acs.org |
| Backbone Conformation | Can be planar | Tends to be more coplanar | The interaction between the oxygen atom of the alkoxy group and the sulfur atom of the neighboring thiophene ring can promote a more planar backbone structure, enhancing conjugation. acs.org |
Fabrication of Electrospun Nanofibers from Thiophene Polymers
Electrospinning is a versatile technique for producing polymer nanofibers with high surface-area-to-volume ratios and interconnected porous structures, making them suitable for a wide range of applications. mdpi.comresearchgate.netnih.gov Thiophene-based conductive polymers are often processed using this method to create functional nanomaterials. researchgate.netcanada.ca The process involves applying a high voltage to a polymer solution, causing a charged jet to be ejected, which elongates and solidifies into nanofibers upon solvent evaporation. mdpi.commdpi.com
Co-electrospinning, particularly coaxial electrospinning, is an advanced method used to fabricate composite nanofibers with core-shell structures. mdpi.comresearchgate.net This technique employs a spinneret with two concentric capillaries, allowing two different polymer solutions to be spun simultaneously. mdpi.comresearchgate.net This is particularly useful for creating one-dimensional nanostructures from materials that may not be spinnable on their own. researchgate.net
In the context of thiophene polymers, researchers have successfully fabricated coaxial nanofibers using materials like poly(3-hexylthiophene-2,5-diyl) (P3HT) as the core and another polymer, such as poly(benzimidazobenzophenanthroline) (BBL), as the shell. mdpi.comnih.gov This approach can create a cylindrical p-n junction, conceptually valuable for fiber-based electronic devices. nih.gov Another common strategy involves blending the conductive thiophene polymer with a carrier polymer, such as polyvinylpyrrolidone (PVP) or polyethylene oxide (PEO), to facilitate the electrospinning process and achieve uniform, smooth-surface fibers. researchgate.netcanada.ca After spinning, the carrier polymer can be selectively removed to yield pure thiophene polymer nanofibers. researchgate.net
Key Parameters in Co-electrospinning of Thiophene Polymer Composites:
| Parameter | Description | Impact on Nanofiber Formation |
|---|---|---|
| Polymer Solution | Concentration, viscosity, and solvent choice for both core and shell materials. | Affects fiber diameter, uniformity, and the stability of the Taylor cone. researchgate.netcanada.ca |
| Applied Voltage | The critical voltage required to overcome surface tension and initiate the polymer jet. | Influences the formation and elongation of the jet. mdpi.com |
| Flow Rate | The rate at which the polymer solutions are pumped through the capillaries. | Must be controlled to ensure a stable spinning process and uniform fiber morphology. researchgate.net |
| Spinneret Design | The gauge and concentricity of the inner and outer needles in a coaxial setup. | Crucial for defining the core-shell structure and dimensions. mdpi.com |
Conductive thiophene polymers are widely used to modify the surfaces of various substrates, imparting electrical conductivity and other functionalities. Techniques like in-situ polymerization, vapor phase polymerization (VPP), and oxidative chemical vapor deposition (oCVD) are employed to create thin films of polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) on surfaces. nih.gov These methods involve the polymerization of thiophene monomers directly onto the substrate. nih.gov
For instance, grafting conducting polymers onto the surface of materials like polypropylene can enhance their functionality for applications in electronics. researchgate.net Thiophene end-functionalized oligomers can also be synthesized and used as macromonomers to create "hairy-rod" type conjugated polymers, which are then applied as surface coatings. mdpi.com The choice of solvent during the formation of these polymer films can significantly influence the molecular orientation, crystallinity, and ultimately, the electrical conductivity of the modified surface. mdpi.com
Supramolecular Assembly and Self-Organization Phenomena
The ability of thiophene-based molecules to self-organize into well-defined supramolecular structures is crucial for the development of high-performance organic electronic materials. nih.gov This self-assembly is driven by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which direct the arrangement of molecules into ordered architectures like 2D crystals, nanowires, and nanoparticles. nih.govuh.edunih.gov
Many thiophene-based materials exhibit liquid crystalline (LC) properties, a state of matter with properties between those of a conventional liquid and a solid crystal. greyhoundchrom.com These materials, known as thiophene-based liquid crystalline materials (Thio-LCMs), can form various mesophases, including nematic and smectic phases, depending on their molecular structure. acs.orgrsc.orgresearchgate.net
The molecular design, including the aromatic core, linking groups, and terminal alkyl or alkoxy chains, plays a critical role in determining the mesomorphic behavior. acs.org For example, studies have shown that three-ring calamitic (rod-shaped) mesogens containing thiophene and phenyl rings can exhibit a nematic phase. orientjchem.org The presence of a terminal alkoxy chain often promotes liquid crystallinity, whereas a terminal alkyl chain may suppress it. orientjchem.org Similarly, increasing the number of aromatic rings in the molecular core can lead to the emergence of more ordered smectic phases. acs.org The introduction of bent-core or V-shaped molecular structures can also lead to the formation of distinct liquid crystal phases. mdpi.commit.edu
Phase Transition Temperatures of Selected Thiophene-Based Liquid Crystals:
| Compound | Structure Type | Phase Transitions (°C) | Reference |
|---|---|---|---|
| 2TWC10 | Three-ring calamitic | Cr ↔ 138.8 ↔ N ↔ 165.4 ↔ I | orientjchem.org |
| C5PP-6Th | Bent-shaped | Cr ↔ 157.0 ↔ N ↔ 221.7 ↔ I | mdpi.com |
| 4a | Bent-rod | K ↔ 104 ↔ N ↔ 110 ↔ I | mit.edu |
| 19 | Five-ring phenyl-thiophene | Cr ↔ 116.8 ↔ SmC ↔ 163.7 ↔ N ↔ 190.8 ↔ I | acs.org |
(Cr = Crystalline, N = Nematic, SmC = Smectic C, I = Isotropic)
Directed self-assembly relies on specific molecular recognition events to guide the organization of molecules into desired architectures. In thiophene-based systems, weak hydrogen bonds are a powerful tool for directing supramolecular self-assembly. nih.gov For example, terthiophene derivatives have been shown to co-crystallize with molecules like 4,4′-bipyridine, forming distinct layered structures or cyclic motifs held together by hydrogen bonding. nih.gov
The interplay of different non-covalent interactions can be tuned by modifying the chemical structure. The introduction of amide groups into thiophene-capped diketopyrrolopyrrole (DPP) derivatives, for instance, can regulate their self-assembly properties. chemrxiv.org Similarly, the self-assembly of dendritic thiophene derivatives on solid substrates is influenced by the nature of the substrate, the molecular shape and size, and molecule-substrate interactions, leading to the formation of diverse nanostructures such as globular aggregates, nanowires, or 2D crystals. uh.edunih.gov In solution, thiophene-based molecules can self-assemble into nanoparticles or nanofibers depending on solvent conditions, with their fluorescence properties changing accordingly. nih.govresearchgate.net
Research Applications in Advanced Materials Science
The unique polymeric, supramolecular, and electronic properties of materials incorporating thiophene moieties make them highly valuable in advanced materials science. Their applications span organic electronics, sensing, and biomedical engineering.
Electrospun nanofibers made from conductive thiophene polymers are promising for flexible electronics, sensors with high surface areas, and tissue engineering scaffolds. canada.camdpi.comacs.org The creation of core-shell nanofibers opens possibilities for fabricating nano-scale diodes and transistors. mdpi.comnih.gov
The liquid crystalline properties of Thio-LCMs are exploited in electro-optical devices. acs.org Many of these materials act as organic semiconductors, exhibiting high charge mobility and strong luminescence, making them suitable for organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs). acs.org The ability to form highly ordered smectic phases is particularly beneficial for enhancing the performance of such devices. acs.org
Furthermore, the self-assembly of thiophene derivatives is fundamental to creating the well-ordered active layers required for efficient organic solar cells and other optoelectronic devices. nih.govresearchgate.net The tunable photophysical properties of these supramolecular assemblies are also being explored for applications in chemical and biological sensing. nih.govresearchgate.net
Development of Organic Electronic Materials (e.g., organic photovoltaic cells, field-effect transistors, light-emitting diodes)
The incorporation of methoxy and hydroxyl functional groups onto a polythiophene backbone is a promising strategy for developing new organic electronic materials. The methoxy group is a well-known electron-donating group that can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which is crucial for optimizing charge injection and transport in devices. The ethanol group, meanwhile, can improve solubility and provides a reactive site for further functionalization.
Research into copolymers synthesized from 3-methoxythiophene (B46719) (MOT) and 3-thiopheneethanol (TE) has demonstrated their potential in electroluminescent devices. The chemical copolymerization of these monomers using ferric chloride (FeCl3) as an oxidizing agent yields poly(3-methoxythiophene-co-3-thiopheneethanol) (PMOT-co-TE). scielo.br Spectroscopic analysis of this copolymer, along with related homopolymers, confirmed the successful synthesis and revealed key photophysical properties. scielo.br All the synthesized materials, including the copolymer, exhibited photoluminescence, emitting light in the orange region of the visible spectrum, which suggests their potential for application in organic light-emitting diodes (OLEDs). scielo.br The presence of the methoxy group in other thiophene-based molecules has been shown to improve the power-conversion efficiency in organic photovoltaics by favorably shifting the HOMO level. mdpi.com
| Polymer/Copolymer | Monomers | Synthesis Method | Photoluminescent Emission | Potential Application |
| PMOT-co-TE | 3-methoxythiophene (MOT), 3-thiopheneethanol (TE) | Chemical Oxidative Polymerization (FeCl3) | Orange region | Electroluminescent Devices (OLEDs) |
| PMOT | 3-methoxythiophene (MOT) | Chemical Oxidative Polymerization (FeCl3) | Orange region | Electroluminescent Devices (OLEDs) |
| PTE | 3-thiopheneethanol (TE) | Chemical Oxidative Polymerization (FeCl3) | Orange region | Electroluminescent Devices (OLEDs) |
This table summarizes the properties of a copolymer derived from isomers related to this compound and its constituent homopolymers, based on available research. scielo.br
While specific data on field-effect transistors (OFETs) based on poly(this compound) is not available, functionalized polythiophenes are widely used as the active semiconductor layer in these devices. The performance of OFETs is highly dependent on the polymer's ability to form well-ordered, crystalline structures, which facilitates charge transport. The solubility and processability imparted by functional groups are critical for fabricating high-quality thin films for these applications.
Electrochemical Sensor Technologies and Design
Conducting polymers like polythiophenes are excellent materials for electrochemical sensors. Their conjugated backbone provides electrical conductivity that can respond to the presence of an analyte, while the ability to introduce functional groups allows for the creation of specific recognition sites.
A polymer derived from this compound would possess unique advantages for sensor design. The hydroxyl group of the thiophenethanol moiety offers a convenient point for covalent immobilization of biorecognition elements, such as enzymes, antibodies, or DNA probes. This would enable the development of highly specific biosensors. The methoxy group, by influencing the electronic properties of the polymer backbone, could be used to tune the sensitivity and detection limits of the sensor. Polythiophene films can be deposited on electrodes through electropolymerization, which allows for precise control over film thickness and morphology, enhancing electron transfer between the electrode and a redox mediator. mdpi.com
| Sensor Component | Potential Role of Poly(this compound) | Design Advantage |
| Transducer Material | Forms a conductive polymer film on the electrode surface. | The polymer's conductivity changes upon interaction with the analyte, providing a measurable signal. |
| Recognition Layer | The hydroxyl (-OH) group can be used to immobilize specific enzymes or antibodies. | Enables high selectivity for the target analyte. |
| Signal Amplifier | The methoxy (-OCH3) group can modify the polymer's electronic properties. | Potentially enhances the sensitivity and lowers the detection limit of the sensor. |
This table outlines the hypothetical roles and advantages of a polymer based on this compound in the design of electrochemical sensors.
Advanced Scaffolds for Tissue Engineering and Cell Interface Research
In the field of tissue engineering, there is growing interest in using electroactive materials to create scaffolds that can provide electrical stimulation to cells, mimicking the natural electrical environment of certain tissues like nerve and muscle. Conducting polymers are being explored for this purpose, as they can support cell adhesion and proliferation while also conducting electrical signals.
A key challenge in using conducting polymers for biomedical applications is ensuring biocompatibility and promoting favorable cell-material interactions. The surface chemistry of a scaffold is paramount. A polymer like poly(this compound) offers distinct advantages. The hydroxyl side groups could be used to graft cell-adhesive peptides (such as RGD sequences) or other biomolecules to the scaffold surface, thereby enhancing cell attachment and guiding tissue formation. Furthermore, the inherent properties of the material can be tuned to match the mechanical requirements of the target tissue. Materials like collagen and chitosan are often used in tissue engineering for their excellent biocompatibility and resemblance to the natural extracellular matrix (ECM). mdpi.comscilit.com The ability to functionalize a conductive polythiophene scaffold with such biocompatible moieties via the ethanol group represents a promising strategy for creating next-generation bioactive and electroactive scaffolds.
Energy Storage and Conversion Materials Research
Conducting polymers are actively researched for energy storage applications, particularly as electrode materials in supercapacitors and batteries. Their charge storage mechanism involves doping and de-doping processes (redox reactions) along the polymer backbone, which allows for rapid charge and discharge cycles. The performance of these materials is dictated by their conductivity, redox activity, stability, and morphology.
Functionalization of the polythiophene backbone with groups like methoxy and ethanol can influence these properties. The electron-donating methoxy group can alter the redox potentials of the polymer, potentially increasing the energy density of the storage device. The ethanol group can affect the polymer's morphology and its interaction with the electrolyte, which is crucial for ion transport and, consequently, for the power density of the device. Supramolecular self-assembly, guided by noncovalent interactions, can be used to create well-defined nanostructures that optimize the electrode-electrolyte interface and enhance charge storage capacity. nih.gov While specific studies on poly(this compound) for energy storage are not prominent, the strategic placement of functional groups is a known method to improve the performance of conjugated polymers in these applications.
Theoretical and Computational Investigations of 3 Methoxy 2 Thiophenethanol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. These methods are crucial for understanding the intrinsic properties that govern the reactivity and stability of 3-Methoxy-2-thiophenethanol and its derivatives.
Ab initio and Density Functional Theory (DFT) methods are cornerstones of computational chemistry for determining the optimized geometry and electronic properties of molecules. For thiophene (B33073) derivatives, DFT calculations, particularly using functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data. nih.govmdpi.com
Studies on related molecules, such as 3-thiophene acetic acid and other substituted thiophenes, have been performed using the B3LYP functional combined with basis sets like aug-cc-pVTZ to obtain accurate structural parameters. nih.gov For 2-methoxythiophene, a key structural component of the target molecule, computational studies have determined its optimized geometry, revealing a planar conformation of the thiophene ring and the methoxy (B1213986) group.
The calculated structural parameters for a representative derivative, 2-thiophenecarbonitrile, illustrate the level of detail provided by these methods. The bond lengths around the thiophene ring are slightly altered by substituents, which in turn influences the electronic properties of the molecule. jksus.org For this compound, it is expected that the methoxy group at the 3-position and the ethanol (B145695) group at the 2-position will induce specific changes in the bond lengths and angles of the thiophene ring due to steric and electronic effects.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-S | 1.72 - 1.74 |
| C=C | 1.37 - 1.38 | |
| C-C | 1.42 - 1.44 | |
| C-H | 1.08 | |
| C≡N | 1.16 | |
| Bond Angle (°) | C-S-C | 92.2 |
| S-C=C | 111.5 - 112.5 | |
| C-C=C | 111.9 - 112.0 | |
| C-C≡N | 179.3 |
Frontier Molecular Orbital (FMO) theory is instrumental in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital. The presence of a methoxy group (an electron-donating group) at the 3-position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. Conversely, the ethanol group may have a more modest electronic effect.
Computational studies on various thiophene derivatives have quantified these effects. For instance, DFT calculations on ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate revealed a HOMO-LUMO energy gap of 3.852 eV. nih.gov The analysis of charge distribution through methods like Mulliken population analysis or mapping the molecular electrostatic potential (MEP) helps in identifying the electron-rich and electron-poor regions of a molecule. In thiophene derivatives, the sulfur atom is typically an electron-rich site, while the hydrogen atoms of the ring are electron-poor. The oxygen atoms of the methoxy and ethanol groups in this compound would be expected to be regions of high negative charge, making them potential sites for electrophilic attack. d-nb.info
| Property | Value (eV) |
|---|---|
| HOMO Energy | -4.994 |
| LUMO Energy | -1.142 |
| HOMO-LUMO Gap (ΔE) | 3.852 |
| Ionization Potential | 4.994 |
| Electron Affinity | 1.142 |
Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. While specific reaction mechanisms for this compound have not been computationally explored, studies on the parent thiophene molecule provide a framework for understanding its potential reactivity.
For example, the oxidation of thiophene by molecular oxygen has been investigated using ab initio methods. These studies have identified different pathways, including direct hydrogen abstraction and addition/elimination mechanisms. The calculations revealed that the reaction barriers are significant, suggesting that such oxidation processes are more likely to occur at higher temperatures. The reaction with singlet oxygen via a [2+4] cycloaddition to form an endoperoxide was found to be a more favorable pathway. These computational approaches allow for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction landscape.
Molecular Dynamics Simulations for Conformation and Dynamics
While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules in solution or condensed phases, including polymers.
The flexibility of the ethanol side chain and the rotational freedom of the methoxy group in this compound suggest that the molecule can adopt several conformations. The relative orientation of the methoxy group with respect to the thiophene ring and the conformation of the ethanol side chain will be influenced by the surrounding environment, such as the polarity of the solvent.
Computational studies on substituted thiophenes have shown that intermolecular interactions, such as C-H···O and S···O contacts, can play a significant role in determining the preferred conformation in the solid state. In solution, the conformational equilibrium would be dictated by a balance of intramolecular steric and electronic effects, as well as solute-solvent interactions. MD simulations can model these effects explicitly by simulating the molecule in a box of solvent molecules, allowing for the determination of the most stable conformers and the energy barriers between them.
Polymers derived from this compound would belong to the family of polythiophenes, which are known for their interesting electronic and optical properties. MD simulations are a powerful tool for investigating the morphology and dynamics of such polymers.
Studies on poly(3-hexylthiophene) (P3HT) have used MD simulations to understand the packing of polymer chains and the influence of side-chain length on the resulting morphology. rsc.orgforth.gr For a polymer of this compound, the methoxy and ethanol side chains would significantly impact the polymer's properties. The polar nature of these side chains could lead to different intermolecular interactions compared to the nonpolar alkyl side chains of P3HT.
MD simulations can provide insights into:
Chain Conformation: The distribution of dihedral angles along the polymer backbone, which determines the degree of planarity and conjugation.
Intermolecular Packing: How individual polymer chains arrange themselves with respect to each other, including the prevalence of π-π stacking between thiophene rings, which is crucial for charge transport.
These simulations are essential for establishing a link between the chemical structure of the monomer and the macroscopic properties of the resulting polymer, which is vital for the design of new materials for electronic applications.
Prediction of Structure-Property Relationships through Computational Modeling
Computational modeling has become an indispensable tool in modern chemistry and drug discovery, enabling the prediction of molecular properties and biological activities before synthesis. For thiophene derivatives, including this compound, these methods provide crucial insights into their behavior at a molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in establishing relationships between a molecule's structure and its functional properties.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. benthamdirect.com For thiophene derivatives, QSAR models have been successfully employed to predict their potency against various biological targets. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties. A study on thiophene derivatives as anti-HCV agents revealed that their activity could be controlled by factors like molecular connectivity and the Hammett constant. benthamdirect.comingentaconnect.com Similarly, QSAR modeling has been used to predict the inhibitory activity of thiophene derivatives against Polo-Like Kinase 1 (PLK1), a target in cancer therapy. nih.gov These models allow researchers to distinguish chemical features associated with high and low biological activity, thereby guiding the design of more potent compounds. nih.gov
Table 1: Key Molecular Descriptors in QSAR Studies of Thiophene Derivatives
| Descriptor Category | Specific Descriptor Example | Property Represented | Relevance in Modeling |
|---|---|---|---|
| Topological | Molecular Connectivity Index | Size, shape, and degree of branching | Correlates with how the molecule fits into a binding site. |
| Electronic | Hammett Constant | Electron-donating or -withdrawing nature of substituents | Influences electrostatic interactions and reaction mechanisms. benthamdirect.comingentaconnect.com |
| Thermodynamic | Heat of Formation | The energy of the molecule | Relates to the stability of the compound. |
| 3D Descriptors | 3D-MoRSE Descriptors | Three-dimensional arrangement of atoms | Provides a more detailed representation of molecular shape and conformation. nih.gov |
Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. gyanvihar.org This method calculates the binding energy and analyzes intermolecular interactions, including hydrogen bonds and hydrophobic contacts. scientific.net Docking studies on novel thiophene analogues have been conducted to evaluate their potential as inhibitors for targets like SARS-CoV-2 and breast cancer proteins. gyanvihar.orgscientific.net For instance, a study on new hybrid anthracene-thiophene compounds showed promising binding energies against the estrogen receptor-α, a breast cancer target. scientific.net Another investigation into thiazole-thiophene scaffolds identified compounds with moderate docking scores against a BCL-2 family protein, a key regulator of apoptosis. nih.gov These simulations are crucial for understanding the mechanism of action at a molecular level and for prioritizing compounds for further experimental testing. nih.gov
Table 2: Examples of Molecular Docking Studies on Thiophene Derivatives
| Thiophene Derivative Class | Target Protein | Software Used | Reported Binding Energy/Score | Potential Application |
|---|---|---|---|---|
| Tetrasubstituted Thiophenes | SARS-CoV-2 Main Protease | VLifeMDS 4.1 | -25.18 to -81.42 kcal/mol | COVID-19 Treatment gyanvihar.org |
| Anthracene-Thiophene Hybrids | Estrogen Receptor-α (3ERT) | AutoDock 4.2 | -9.81 to -10.45 kcal/mol | Breast Cancer Therapy scientific.net |
| Thiazole-Thiophene Scaffolds | BCL-2 Family Protein (2W3L) | MOE 2019 | -5.436 to -6.161 kcal/mol | Anticancer Agents nih.gov |
Beyond QSAR and docking, other computational methods like Density Functional Theory (DFT) are used to investigate the fundamental structural and electronic properties of thiophene-based molecules. mdpi.compku.edu.cn DFT calculations can predict parameters such as bond lengths, bond angles, and frontier molecular orbital (HOMO-LUMO) energies. mdpi.comdergipark.org.tr These calculations help in understanding the molecule's stability, reactivity, and optical properties, which are essential for applications in materials science and medicinal chemistry. mdpi.comdergipark.org.tr
Cheminformatics and Data Mining for Thiophene Compound Discovery
Cheminformatics combines computer and information science to address challenges in chemistry, particularly in the realm of drug discovery. nih.gov It involves the use of computational tools to analyze, manage, and mine vast chemical datasets, facilitating the rapid identification and optimization of new drug candidates. youtube.com For thiophene compounds, which are recognized as "privileged pharmacophores" due to their presence in numerous approved drugs, cheminformatics plays a vital role in navigating the expansive chemical space to find novel derivatives with therapeutic potential. nih.govrsc.org
A key application of cheminformatics is the virtual screening of large compound libraries. nih.gov Databases such as ChEMBL contain millions of compounds with associated biological activity data. Using data mining and machine learning algorithms, researchers can screen these databases to identify thiophene-containing molecules that are predicted to be active against a specific biological target. nih.gov For example, a study utilized a machine learning model combined with QSAR to screen the ChEMBL database for 2-aminothiophene derivatives with potential anti-leishmanial activity, successfully identifying highly potent compounds. nih.gov
This data-driven approach significantly streamlines the initial stages of drug discovery. Instead of synthesizing and testing thousands of compounds, researchers can focus on a smaller, more promising subset that has been computationally validated. The process often involves creating predictive models based on known active and inactive compounds and then applying these models to screen new, untested molecules. nih.gov This methodology has been used to discover new antimicrobial thiophene derivatives active against drug-resistant Gram-negative bacteria by using topological fingerprints to select diverse compounds from a chemical library for experimental testing. nih.gov
Table 3: A Typical Cheminformatics Workflow for Thiophene Discovery
| Step | Description | Tools and Techniques | Objective |
|---|---|---|---|
| 1. Data Collection & Curation | Gather data on known thiophene derivatives and their biological activities from databases like ChEMBL, PubChem, or DrugBank. | Database querying, data cleaning and normalization. | Create a high-quality dataset for model building. |
| 2. Feature Generation | Calculate molecular descriptors (e.g., physicochemical properties, topological indices, fingerprints) for each compound. | RDKit, PaDEL-Descriptor. | Convert chemical structures into a numerical format suitable for machine learning. |
| 3. Model Building | Develop predictive models (e.g., QSAR, classification models) using machine learning algorithms. | Support Vector Machines, Random Forest, Neural Networks. | Create a model that can accurately predict the activity of new compounds. nih.gov |
| 4. Virtual Screening | Apply the trained model to screen large virtual libraries of thiophene-containing compounds. | High-throughput virtual screening software. | Identify a set of "hit" compounds with a high probability of being active. |
| 5. Hit Prioritization & Analysis | Rank the hits based on predicted potency, drug-likeness (e.g., Lipinski's rules), and structural novelty. Perform molecular docking or other simulations. | Filtering, clustering, molecular docking. | Select the most promising candidates for chemical synthesis and experimental validation. nih.gov |
By leveraging cheminformatics and data mining, scientists can efficiently explore the vast chemical landscape of thiophene derivatives. This approach not only accelerates the discovery of new bioactive compounds but also enhances the understanding of structure-activity relationships, ultimately contributing to the design of more effective and safer therapeutic agents. rsc.org
Advanced Spectroscopic and Chromatographic Characterization in Research of 3 Methoxy 2 Thiophenethanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucida-tion
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer a direct view of the hydrogen and carbon framework of 3-Methoxy-2-thiophenethanol.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, the spectrum is predicted to show distinct signals for the two protons on the thiophene (B33073) ring, the methoxy (B1213986) group protons, the two methylene groups of the ethanol (B145695) side chain, and the hydroxyl proton. The aromatic protons are expected to appear as doublets due to coupling with each other. The methylene protons of the ethanol group would likely present as triplets, coupling with each other in the ethyl chain. The methoxy group protons typically appear as a sharp singlet. acdlabs.com
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show seven distinct signals corresponding to the four carbons of the thiophene ring, the methoxy carbon, and the two carbons of the ethanol side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, S) and the aromaticity of the thiophene ring.
Based on data from structurally related compounds like 2-thiopheneethanol chemicalbook.comchemicalbook.com and 3-methoxythiophene (B46719) rsc.orgchemicalbook.com, the following NMR data can be predicted for this compound.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| -OCH₃ | ~3.8 (s, 3H) | ~56-60 | Methoxy group protons appear as a singlet. The carbon is shielded by the oxygen. acdlabs.com |
| -CH₂- (ring adjacent) | ~3.1 (t, 2H) | ~33-35 | Methylene group adjacent to the thiophene ring, split into a triplet by the other CH₂ group. |
| -CH₂OH | ~3.9 (t, 2H) | ~61-64 | Methylene group attached to the hydroxyl, deshielded by oxygen and split by the adjacent CH₂. chemicalbook.com |
| -OH | Variable (br s, 1H) | - | Hydroxyl proton signal is typically broad and its chemical shift is solvent-dependent. |
| Thiophene C2 | - | ~140-142 | Carbon bearing the ethanol substituent. |
| Thiophene C3 | - | ~155-160 | Carbon bearing the methoxy substituent, significantly deshielded by oxygen. rsc.org |
| Thiophene C4 | ~6.8 (d, 1H) | ~118-122 | Thiophene ring proton and its corresponding carbon. rsc.org |
| Thiophene C5 | ~7.1 (d, 1H) | ~124-127 | Thiophene ring proton and its corresponding carbon. chemicalbook.com |
To confirm the assignments made in 1D NMR and to establish the precise connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. libretexts.org For this compound, this would show correlations between the two thiophene ring protons and between the protons of the two methylene groups in the ethanol side chain, confirming the ethyl fragment.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. sdsu.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~56-60 ppm, confirming the -OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
Correlation from the methoxy protons (~3.8 ppm) to the C3 carbon of the thiophene ring (~155-160 ppm).
Correlations from the methylene protons adjacent to the ring (~3.1 ppm) to the C2 and C3 carbons of the thiophene ring.
Correlations between the thiophene ring protons and adjacent ring carbons.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the parent ion, which is critical for confirming the identity of a newly synthesized or isolated compound. For this compound (C₇H₁₀O₂S), HRMS would be used to confirm the exact mass of its molecular ion [M]⁺.
Predicted HRMS Data for this compound
| Formula | Calculated Exact Mass | Ion Type |
|---|---|---|
| C₇H₁₀O₂S | 158.04015 | [M]⁺• |
| C₇H₁₁O₂S | 159.04797 | [M+H]⁺ |
| C₇H₁₀NaO₂S | 181.02992 | [M+Na]⁺ |
Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" that can confirm the proposed structure. chemguide.co.uk
For this compound, the fragmentation is expected to be influenced by the stable thiophene ring and the functional groups. Common fragmentation pathways for related structures include:
Alpha-cleavage : Alcohols often fragment via cleavage of the C-C bond adjacent to the oxygen. libretexts.org
Benzylic-type cleavage : The bond between the ethyl side chain and the thiophene ring is prone to cleavage, as the resulting thienyl-methyl cation is stabilized by the aromatic ring. The fragmentation of 2-thiopheneethanol shows a dominant peak at m/z 97, corresponding to the thienylmethyl cation. chemicalbook.comnist.gov
Loss from methoxy group : Aromatic methoxy compounds can lose a methyl radical (•CH₃) followed by a loss of carbon monoxide (CO). nih.gov
Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 159.0480)
| Predicted m/z | Predicted Lost Fragment | Proposed Fragment Structure |
|---|---|---|
| 141.0374 | H₂O | Dehydrated precursor ion |
| 127.0374 | CH₃OH | Loss of methanol |
| 111.0425 | CH₂CH₂OH | [M - CH₂CH₂OH]⁺, methoxy-thienyl cation |
| 97.0268 | -OCH₃, -CH₂OH | Thienylmethyl cation, from cleavage of the C-C bond and loss of the methoxy group. chemicalbook.com |
Vibrational Spectroscopies: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopies, such as Infrared (IR) and Raman, probe the vibrational modes of a molecule. They are complementary techniques that are particularly useful for identifying the functional groups present in a compound. ksu.edu.sa
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org Key functional groups in this compound produce characteristic absorption bands. The hydroxyl group (-OH) gives a very strong and broad absorption, while the C-O bonds of the alcohol and ether, as well as vibrations from the thiophene ring, produce signals in the fingerprint region. spectroscopyonline.comorgchemboulder.com
Raman Spectroscopy : Raman spectroscopy is a light scattering technique. It is sensitive to vibrations that cause a change in the polarizability of the molecule. libretexts.org Therefore, it is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations, such as the C=C and C-S bonds within the thiophene ring. nih.gov
Characteristic Vibrational Frequencies for this compound
| Functional Group / Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3500–3200 orgchemboulder.com | Weak | Strong, Broad |
| C-H (Thiophene) | Stretching | ~3100 nii.ac.jp | Strong | Medium |
| C-H (Aliphatic/Methoxy) | Stretching | 3000–2850 | Strong | Medium-Strong |
| C=C (Thiophene) | Ring Stretching | 1550–1400 globalresearchonline.netnih.gov | Strong | Medium-Strong |
| C-O (Alcohol) | Stretching | 1075–1000 spectroscopyonline.com | Medium | Strong |
| C-O (Methoxy/Ether) | Stretching | 1275–1200 (asym), 1075-1020 (sym) | Medium | Strong |
| C-S (Thiophene) | Stretching | 850–600 iosrjournals.org | Strong | Medium-Weak |
X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis
X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline nature of materials. In the context of thiophene derivatives, XRD is crucial for understanding the packing of polymer chains, which directly influences the material's electronic and optical properties.
Research on copolymers synthesized from monomers closely related to this compound, such as 3-methoxythiophene and 3-thiopheneethanol, reveals important structural characteristics. The copolymer poly(3-methoxythiophene-co-3-thiopheneethanol) (PMOT-co-TE), along with related polymers like poly(3-methoxythiophene) (PMOT) and poly(3-thiopheneethanol) (PTE), has been characterized using XRD. researchgate.netscielo.br The analysis of the resulting diffraction patterns indicates the amorphous or semi-crystalline nature of these materials. researchgate.netscielo.br
Typically, polythiophenes exhibit a broad diffraction peak, which is indicative of an amorphous structure due to the random arrangement of polymer chains. hakon-art.comtsijournals.com For instance, the XRD pattern for chemically synthesized polythiophene nanofibers often shows a single broad peak centered around a 2θ value of 21.5°, which is associated with the π-π stacking of the polythiophene chains. hakon-art.com The patterns for PMOT, PTE, and their copolymer PMOT-co-TE similarly show broad halos, confirming their predominantly amorphous structures. researchgate.netscielo.br This lack of significant crystallinity is a common feature in many chemically synthesized conducting polymers. More advanced techniques, such as resonant X-ray diffraction at the sulfur K-edge, have been used on crystalline poly(3-hexylthiophene) (P3HT) to resolve the specific tilting of the planar backbones within the unit cell, demonstrating the power of XRD in elucidating detailed structural information. rsc.org
Table 1: Summary of X-ray Diffraction Findings for 3-Substituted Thiophene Polymers
| Polymer/Copolymer | Monomers | XRD Pattern Characteristics | Inferred Structure |
|---|---|---|---|
| PMOT | 3-methoxythiophene | Broad halo | Amorphous |
| PTE | 3-thiopheneethanol | Broad halo | Amorphous |
| PMOT-co-TE | 3-methoxythiophene, 3-thiopheneethanol | Broad halo | Amorphous |
| Polythiophene Nanofibers | Thiophene | Broad peak at 2θ ≈ 21.5° | Semi-crystalline |
Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds like this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the unequivocal identification of individual components in a mixture. researchgate.netnih.gov In the analysis of thiophenic compounds, GC-MS is used to investigate complex mixtures, such as those found in plant extracts or crude oil. researchgate.netuu.nl The technique allows for the identification of various thiophene derivatives based on their retention times and mass fragmentation patterns. researchgate.netnih.govacs.org For commercial purposes, gas chromatography (GC) is a standard method for determining the purity of related compounds like thiophene-2-ethanol, with assays often requiring ≥98.0% purity. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For thiophene derivatives, HPLC is used in various applications, from monitoring the progress of desulfurization studies to the purification of newly synthesized compounds and the resolution of chiral isomers. mdpi.comnih.gov For example, a fast HPLC-UV method has been developed for the simultaneous determination of dibenzothiophene and its derivatives in desulfurization effluents, completing the analysis in approximately 10 minutes. mdpi.com Furthermore, enantioselective HPLC has been successfully employed to resolve atropisomeric thiophene-based monomers, which are precursors for inherently chiral electroactive materials. mdpi.com The purity of final thiophene-based drug candidates is also routinely confirmed by HPLC to be greater than 95%. nih.gov
Table 2: Example HPLC Conditions for Thiophene Derivative Analysis
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Dibenzothiophene, 4,6-dimethyl-dibenzothiophene | C18 | Acetonitrile (B52724)/Water (80:20 v/v) | - | UV (231 nm) | mdpi.com |
| 2,3,5-tribromo-thiophene | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | - | UV, MS | sielc.com |
| Thiophene Chalcone | Thermo Scientific C18 (250 x 4.6 mm, 5 µm) | Sodium Acetate (B1210297) Buffer (pH 3.0)/Acetonitrile (40:60 v/v) | 1 ml/min | UV (280 nm) | researchgate.net |
Microscopic Characterization of Fabricated Materials (e.g., Scanning Electron Microscopy for Nanofiber Morphology)
Microscopic techniques are vital for visualizing the surface morphology and structure of materials fabricated from thiophene-based compounds. Scanning Electron Microscopy (SEM) is particularly valuable for this purpose.
SEM provides high-resolution images of a material's surface, offering detailed information on its topography, porosity, and the morphology of nanostructures. In the field of polythiophenes, SEM is extensively used to characterize the structure of synthesized materials, such as nanofibers and thin films. researchgate.netresearchgate.net For example, SEM images of polythiophene nanofibers synthesized by a template-free method showed fiber diameters ranging from 60-110 nm. researchgate.net Similarly, nanofibers prepared by a surfactant-assisted dilute polymerization method were also characterized by SEM to confirm their porous, fibrous morphology. researchgate.net
The characterization of nanofiber morphology is subject to the analytical technique used and potential operator bias. nih.gov Studies comparing different microscopy techniques, including SEM, Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), have highlighted that each method can yield different results for nanofiber diameter distributions. nih.gov Despite these variations, SEM remains the most frequently used method for the morphological analysis of nanofibers due to its accessibility and ease of use. nih.gov The insights gained from SEM are crucial for understanding how the synthesis conditions affect the final material structure, which in turn influences its performance in applications like gas sensors and supercapacitors. researchgate.netresearchgate.net
Emerging Research Directions and Future Perspectives for 3 Methoxy 2 Thiophenethanol Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 3-Methoxy-2-thiophenethanol and its derivatives will likely be guided by the principles of green chemistry, moving away from harsh reaction conditions and towards more efficient and environmentally benign processes. benthamscience.comresearchgate.net Research is anticipated to focus on several key areas:
Metal-Free Catalysis: While traditional methods for creating thiophene (B33073) derivatives often rely on metal-catalyzed cross-coupling reactions, future methodologies will likely explore metal-free alternatives. nih.govorganic-chemistry.org These approaches minimize the risk of metal contamination in the final products, which is particularly crucial for electronic applications. For instance, methods using elemental sulfur or potassium sulfide (B99878) as the sulfur source in reactions with appropriately substituted buta-1-enes could be adapted. nih.gov
Multicomponent Reactions (MCRs): One-pot synthesis strategies, such as modifications of the Gewald reaction, are highly attractive because they increase efficiency and reduce waste by combining multiple steps. nih.gov Future work could devise an MCR pathway that incorporates the specific methoxy (B1213986) and ethanol (B145695) functionalities required for this compound.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, often leading to higher yields and purity. Adapting the synthesis of this compound to a flow process could enable safer, more scalable, and consistent production.
Use of Green Solvents: A significant shift towards sustainable solvents is expected. Research will likely investigate the use of water, ionic liquids, or deep eutectic solvents for the synthesis of thiophene derivatives, reducing the reliance on volatile and toxic organic solvents. unito.itmdpi.com
| Synthetic Approach | Key Advantages | Potential for this compound |
| Metal-Free Catalysis | Reduces toxic metal waste, simplifies purification. | Ideal for producing high-purity monomers for electronic devices. |
| Multicomponent Reactions | High atom economy, reduces reaction steps and waste. | Could provide an efficient, one-pot route to the target molecule. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Enables large-scale, on-demand production with high consistency. |
| Green Solvents | Improves environmental profile, reduces worker exposure. | Synthesis in water or bio-derived solvents would align with green chemistry goals. mdpi.com |
Rational Design and Synthesis of Advanced Functional Materials
The functional groups of this compound make it a prime candidate for the rational design of sophisticated materials. The methoxy group can influence the electronic properties of a resulting polymer, while the ethanol group serves as a reactive handle for polymerization or surface attachment.
Future research will likely focus on leveraging these features to create:
Conducting Polymers: The thiophene ring is the basis for many conducting polymers. rsc.org The ethanol side chain of this compound can be used to create side-chain functionalized polythiophenes. These side chains could improve solubility and processability, two major challenges in the field. rsc.org Furthermore, the polarity of the ethanol group could facilitate self-assembly and influence the morphology of thin films.
Organic Semiconductors: By copolymerizing this compound with other aromatic monomers, new donor-acceptor polymers can be designed. mdpi.com The electron-donating nature of the methoxy-substituted thiophene ring makes it a suitable donor unit for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Covalent Organic Frameworks (COFs): The ethanol group can be modified to create other functionalities, such as amines or aldehydes, which are necessary for the synthesis of COFs. mdpi.com Thiophene-based COFs are being explored for applications in gas storage, catalysis, and electronics due to their high porosity and ordered structures. mdpi.com
Integration into Multifunctional Hybrid Systems for Enhanced Performance
A significant future direction is the integration of this compound-derived materials into hybrid systems, where the organic component works in synergy with inorganic materials to achieve enhanced performance.
Surface Modification: The hydroxyl group of the ethanol side chain is ideal for grafting the molecule onto metal oxide surfaces like titanium dioxide (TiO₂) or zinc oxide (ZnO). This could be used to create hybrid solar cells where a polythiophene derivative acts as a photosensitizer on a semiconductor surface.
Sensor Technology: Thiophene-based polymers are known to exhibit changes in their optical and electrical properties in response to external stimuli. acs.org By anchoring polymers derived from this compound onto sensor substrates, it may be possible to develop highly sensitive and selective sensors for detecting chemical analytes. The interaction of analytes with the polymer backbone could induce conformational changes that alter its conductivity or fluorescence.
Microporous Polymer Networks (MPNs): Chemical or electrochemical polymerization of multifunctional monomers can create MPNs with high surface areas. acs.org Using this compound as a building block could lead to functional MPNs for applications in gas capture or as active materials in charge-transfer complexes for detecting nitroaromatic compounds. acs.org
Application of Advanced Computational Methods for Predictive Chemistry
Computational chemistry is an indispensable tool for accelerating materials discovery by predicting molecular properties before synthesis. nih.gov The application of these methods to this compound will be crucial for guiding experimental efforts.
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, frontier molecular orbital (HOMO/LUMO) energy levels, and optimal geometries of this compound and its oligomers. researchgate.netnih.gov This information is vital for forecasting the band gap and charge transport properties of potential polymers, allowing for the in-silico screening of candidates for electronic devices.
Molecular Dynamics (MD) Simulations: MD simulations can model the bulk morphology and self-assembly of polymers derived from this monomer. Understanding how these polymers pack in the solid state is critical for predicting charge mobility in OFETs and the efficiency of charge separation in OPVs.
Quantitative Structure-Activity Relationship (QSAR): For applications in sensing or biological fields, QSAR models can be developed to correlate the structural features of different this compound derivatives with their observed activity, enabling the rational design of more effective compounds. researchgate.net
| Computational Method | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | HOMO/LUMO levels, band gap, molecular geometry. researchgate.net | Predicts electronic and optical properties for OPVs and OLEDs. |
| Molecular Dynamics (MD) | Polymer chain packing, thin-film morphology. | Guides design for improved charge transport and device performance. |
| Fukui Function Analysis | Identifies reactive sites for electrophilic/nucleophilic attack. nih.gov | Predicts polymerization behavior and chemical stability. |
Addressing Current Challenges in Thiophene Polymer Chemistry and Materials Science
The development of thiophene-based materials is not without its challenges. Research focused on this compound could provide solutions to some long-standing issues.
Solubility and Processability: Many high-performance polythiophenes suffer from poor solubility, making them difficult to process into uniform thin films. The polar ethanol side chain of this compound could enhance solubility in a wider range of solvents, including more environmentally friendly ones, through hydrogen bonding.
Regioregularity: The performance of poly(3-alkylthiophenes) is highly dependent on the regioregularity of the polymer chain. rsc.org Future research will need to optimize polymerization methods, such as catalyst-transfer polycondensation, for monomers like this compound to ensure a high degree of head-to-tail coupling, which is essential for efficient charge transport.
Stability: The long-term stability of organic electronic devices is a major concern. Research could focus on how the methoxy and ethanol functional groups influence the oxidative stability and photostability of the resulting polymers, potentially leading to more robust materials. The introduction of specific side chains is a known strategy to alter these properties. rsc.org
Exploration of Green Chemistry Principles in the Synthesis and Application of Thiophenethanol Derivatives
A holistic approach guided by the 12 principles of green chemistry will be essential for the sustainable development of materials based on this compound. rroij.com
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. rroij.com
Use of Renewable Feedstocks: Future research could explore the possibility of deriving the starting materials for the synthesis of this compound from renewable biomass sources rather than petroleum.
Design for Degradation: For certain applications, particularly in biomedicine or disposable electronics, materials will be designed to degrade into non-toxic, environmentally benign products after their intended lifecycle.
By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the next generation of sustainable, high-performance organic materials.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-Methoxy-2-thiophenethanol with high yield and purity?
- Methodological Answer : The synthesis typically involves thiophene functionalization via nucleophilic substitution or condensation reactions. Key parameters include:
- Temperature : 60–80°C for controlled reactivity of the methoxy and thiol groups.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction efficiency .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity during methoxy group introduction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and thiophene protons (δ ~6.5–7.2 ppm). Coupling patterns confirm substitution positions .
- FT-IR : Peaks at 1050–1100 cm⁻¹ (C-O stretch) and 690 cm⁻¹ (C-S bond) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion [M+H]⁺ and fragmentation pathways .
Q. How does the electron-donating methoxy group influence the reactivity of the thiophene ring?
- Methodological Answer : The methoxy group activates the thiophene ring via electron donation, increasing susceptibility to electrophilic substitution (e.g., nitration, halogenation). Computational studies (DFT) show reduced HOMO-LUMO gaps, favoring charge-transfer interactions in materials science applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- By-product formation : Monitor intermediates via HPLC or GC-MS to identify competing pathways (e.g., over-oxidation) .
- Solvent effects : Use Kamlet-Taft parameters to optimize solvent polarity for specific reaction steps .
- Scale-up challenges : Implement flow chemistry for consistent heat/mass transfer in large-scale syntheses .
Q. What strategies mitigate steric hindrance during functionalization of this compound’s hydroxyl group?
- Methodological Answer :
- Protecting groups : Temporarily shield the hydroxyl with TMS or acetyl groups during thiophene modifications .
- Microwave-assisted synthesis : Reduces reaction time, minimizing side reactions from prolonged exposure .
- Catalytic systems : Pd/C or enzymes (e.g., lipases) enable regioselective acylations under mild conditions .
Q. How do substituents on the thiophene ring affect the compound’s biological activity in medicinal chemistry studies?
- Methodological Answer :
- SAR studies : Introduce halogens (e.g., -F) at the 5-position to enhance binding to kinase targets (IC₅₀ improvements up to 10-fold) .
- Metabolic stability : Methoxy groups reduce CYP450-mediated oxidation, improving half-life in pharmacokinetic assays .
- In silico modeling : Docking simulations (AutoDock Vina) predict interactions with ATP-binding pockets in cancer targets .
Q. What are the challenges in interpreting XRD data for this compound crystals?
- Methodological Answer :
- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
- Disorder in thiophene rings : Refine data with SHELXL using restraints for sulfur and oxygen positions .
- Hydrogen bonding : Analyze Hirshfeld surfaces to map O-H···S interactions influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
